molecular formula C10H11ClN2 B12657277 Naphthalene-2,3-diamine hydrochloride CAS No. 80789-78-2

Naphthalene-2,3-diamine hydrochloride

Cat. No.: B12657277
CAS No.: 80789-78-2
M. Wt: 194.66 g/mol
InChI Key: NFDJXVMIVTUFCG-UHFFFAOYSA-N
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Description

Naphthalene-2,3-diamine hydrochloride is an aromatic diamine compound with the molecular formula C10H10N2·HCl. It is known for its fluorescent properties and is commonly used in various analytical and research applications. The compound is a derivative of naphthalene, a polycyclic aromatic hydrocarbon, and contains two amino groups attached to the 2nd and 3rd positions of the naphthalene ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: Naphthalene-2,3-diamine hydrochloride can be synthesized through several methods. One common approach involves the reduction of 2,3-dinitronaphthalene using a reducing agent such as iron powder in the presence of hydrochloric acid. The reaction proceeds as follows:

2,3-Dinitronaphthalene+Fe+HClNaphthalene-2,3-diamine hydrochloride+FeCl3+H2O\text{2,3-Dinitronaphthalene} + \text{Fe} + \text{HCl} \rightarrow \text{this compound} + \text{FeCl}_3 + \text{H}_2\text{O} 2,3-Dinitronaphthalene+Fe+HCl→Naphthalene-2,3-diamine hydrochloride+FeCl3​+H2​O

The reaction mixture is typically heated to around 50°C, and the product is isolated by crystallization from water or by dissolving in 0.1M hydrochloric acid and extracting with decalin to remove impurities .

Industrial Production Methods: Industrial production of this compound often involves similar synthetic routes but on a larger scale. The process may include additional purification steps such as recrystallization and filtration to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions: Naphthalene-2,3-diamine hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form naphthoquinones.

    Reduction: It can be reduced to form naphthylamines.

    Substitution: The amino groups can participate in substitution reactions with electrophiles.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.

    Substitution: Electrophiles such as alkyl halides or acyl chlorides can react with the amino groups under mild conditions.

Major Products Formed:

    Oxidation: Naphthoquinones

    Reduction: Naphthylamines

    Substitution: N-alkyl or N-acyl derivatives

Scientific Research Applications

Naphthalene-2,3-diamine hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of naphthalene-2,3-diamine hydrochloride involves its interaction with specific molecular targets. For example, in the detection of nitrite, the compound reacts with nitrosonium ions (formed from nitrite at low pH) to produce a fluorescent dye, 1H-naphthotriazole . This reaction is highly specific and allows for the sensitive detection of nitrite in various samples.

Comparison with Similar Compounds

Naphthalene-2,3-diamine hydrochloride can be compared with other similar compounds such as:

Uniqueness: this compound is unique due to its specific positioning of amino groups on the naphthalene ring, which imparts distinct fluorescent properties and reactivity. This makes it particularly useful in analytical applications involving fluorescence detection.

Properties

CAS No.

80789-78-2

Molecular Formula

C10H11ClN2

Molecular Weight

194.66 g/mol

IUPAC Name

naphthalene-2,3-diamine;hydrochloride

InChI

InChI=1S/C10H10N2.ClH/c11-9-5-7-3-1-2-4-8(7)6-10(9)12;/h1-6H,11-12H2;1H

InChI Key

NFDJXVMIVTUFCG-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C=C(C(=CC2=C1)N)N.Cl

Origin of Product

United States

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